2,4-Diiodophenol
Overview
Description
2,4-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 4 positions. Its molecular formula is C6H4I2O, and it has a molecular mass of 345.905 g/mol
Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dinitrophenol , which is known to target the mitochondrial oxidative phosphorylation process
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol , it might interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal energy production pathway in cells, leading to increased metabolism and energy expenditure . .
Biochemical Pathways
If it acts similarly to 2,4-dinitrophenol , it might affect the oxidative phosphorylation pathway . This could potentially lead to downstream effects such as increased heat production and decreased ATP synthesis
Pharmacokinetics
Its molecular weight is 345.91 , which might influence its absorption and distribution.
Result of Action
If it acts similarly to 2,4-Dinitrophenol , it might lead to increased heat production and decreased ATP synthesis at the cellular level . .
Biochemical Analysis
Biochemical Properties
It is known that iodinated phenols, such as 2,4-Diiodophenol, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is known that iodinated phenols can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diiodophenol can be synthesized through the iodination of phenol. The process involves the electrophilic halogenation of phenol with iodine. The reaction is typically carried out in an aqueous solution at a pH of 5, using an acetate buffer . Elemental iodine or iodide, mediated by peroxidases, is used as the iodinating agent. The reaction conditions favor the substitution of hydrogen atoms in the ortho and para positions of the phenol ring, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of iodine to phenol under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated phenols.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to substitute the iodine atoms.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Monoiodophenols and phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodophenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Comparison with Similar Compounds
2,4-Diiodophenol can be compared with other diiodophenols and iodophenols, such as:
- 2,3-Diiodophenol
- 2,5-Diiodophenol
- 2,6-Diiodophenol
- 3,4-Diiodophenol
- 3,5-Diiodophenol
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesFor instance, the 2,4-substitution pattern may result in different biological activities and interactions with molecular targets .
Properties
IUPAC Name |
2,4-diiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHRRUMUNVQEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173937 | |
Record name | Phenol, 2,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-29-5 | |
Record name | 2,4-Diiodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2012-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diiodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reactivity of 2,4-Diiodophenol unique in palladium-catalyzed coupling reactions?
A1: [] this compound demonstrates remarkable regioselectivity in palladium-catalyzed coupling reactions. While it efficiently undergoes coupling with terminal alkynes and formylation at the 4-iodo position, it remains unreactive towards coupling with stananne reagents and alkenes. This selectivity is crucial for targeted synthesis and can be attributed to the electronic and steric influences of the adjacent hydroxyl group and the differing reactivity of the two iodine atoms. Notably, the choice of the oxygen protecting group on the phenol significantly influences the reaction outcome. This regioselectivity was exploited in the synthesis of the phytotoxic natural product, Eutypine, highlighting the compound's utility in natural product synthesis. []
Q2: How does the presence of this compound in a Salan ligand impact the polymerization of 1-hexene and propylene with Group 4 metals?
A2: [] Incorporating this compound into a Salan ligand and complexing it with Group 4 metals (Ti, Zr, Hf) leads to notable differences in the polymerization behavior of 1-hexene and propylene. The bulky iodine substituents on the phenolate rings contribute to the catalyst's stereoselectivity, influencing the isotacticity of the resulting polymers. Specifically, the titanium complex exhibited the highest isotacticity for poly(1-hexene), reaching 87% [mmmm], suggesting an enantiomorphic site control mechanism. This finding underscores the impact of ligand modification on catalyst performance in olefin polymerization.
Q3: Can this compound be synthesized through a Friedel-Crafts reaction, and what are the key findings?
A3: [] Interestingly, reacting ortho- or para-iodophenyl acetate with aluminum chloride doesn't yield the expected Friedel-Crafts acylation product. Instead, this compound is formed from the ortho isomer, and 3,5-diiodo-4-hydroxyacetophenone is formed from the para isomer. This unexpected outcome highlights the potential for unique reaction pathways and product formation when dealing with diiodophenol derivatives. These findings emphasize the importance of careful analysis and characterization in synthetic chemistry, especially when working with halogenated aromatic compounds.
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